molecular formula C27H29N3O8S B612856 Z-Lys(Tos)-Onp CAS No. 16879-94-0

Z-Lys(Tos)-Onp

Cat. No.: B612856
CAS No.: 16879-94-0
M. Wt: 555.61
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Lys(Tos)-Onp, also known as Z-Lys(tos)-oh dcha, is a chemical compound with the CAS Number: 2362-45-0 . Its molecular weight is 615.83 . The IUPAC name for this compound is (2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid compound with N-cyclohexylcyclohexanamine (1:1) .


Synthesis Analysis

The synthesis of this compound involves several chemical reactions. Some of the reactions include the use of dicyclohexyl-carbodiimide, sodium hydroxide, water, ethyl acetate, 2-chloro-1,3,2-dioxaphospholan, triethylamine, phosphonic acid diethyl ester, and others . The yield of the reactions varies depending on the conditions and reagents used .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The reaction conditions and the yield of the reactions can vary depending on the reagents and conditions used .

Scientific Research Applications

  • Protein Conjugation and Modification : Z-Lysine derivatives, such as AmAzZLys, have been used for creating protein conjugates, demonstrating versatility in accommodating multiple reactive groups useful for protein conjugation. This application is significant in bioconjugate chemistry, especially for generating specific antibody conjugates with potential therapeutic applications (Yamaguchi et al., 2016).

  • Fluorescent Probing and Sensing : In the context of sensing and detection, Z-Lys(Tos)-Onp derivatives have been utilized in the development of lysosomal targeting probes. These probes, like LysFP@ZIF-8, demonstrate high selectivity and sensitivity for specific enzymes and can be applied for visual monitoring in living cells, contributing significantly to the field of hazardous materials research (Shen et al., 2020).

  • Enzyme Inhibition Studies : this compound related compounds have been studied for their potential as enzyme inhibitors. For instance, certain derivatives have been shown to act as potent inhibitors for Achromobacter protease I, a lysine-specific serine protease, which is relevant in the study of bioscience, biotechnology, and biochemistry (Masaki et al., 1992).

  • Applications in Drug Delivery : Research has explored the use of this compound derivatives in drug delivery systems. For example, in situ biomimetic mineralization on ZIF-8, involving lysozyme, demonstrated the potential of these compounds in creating drug release systems with improved stability and pH responsiveness. This is particularly relevant in the field of biomaterials science and engineering (Shi et al., 2020).

  • Biomedical Imaging : this compound derivatives have been used in positron emission tomography (PET) with (89)Zr for tracking the behavior of therapeutic monoclonal antibodies and other biologicals in vivo, significantly contributing to the field of medicinal chemistry (Vugts et al., 2013).

Safety and Hazards

The safety and hazards associated with Z-Lys(Tos)-Onp are not explicitly mentioned in the search results. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Properties

IUPAC Name

(4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O8S/c1-20-10-16-24(17-11-20)39(35,36)28-18-6-5-9-25(29-27(32)37-19-21-7-3-2-4-8-21)26(31)38-23-14-12-22(13-15-23)30(33)34/h2-4,7-8,10-17,25,28H,5-6,9,18-19H2,1H3,(H,29,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITUCSPPSVJLOY-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.